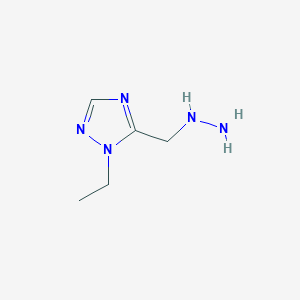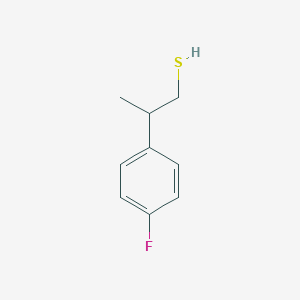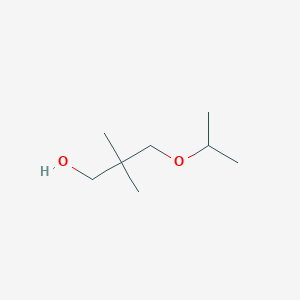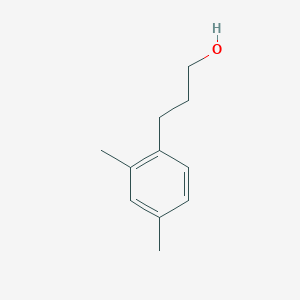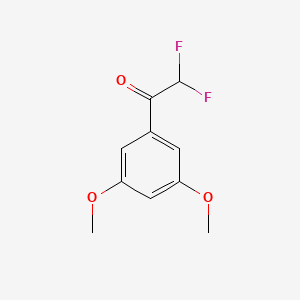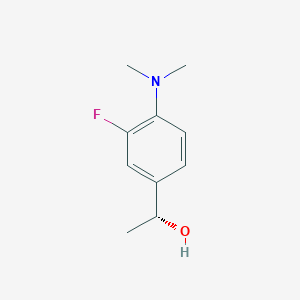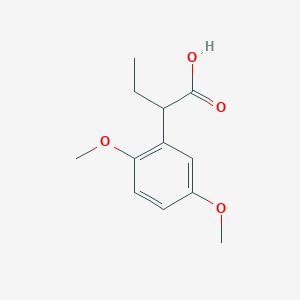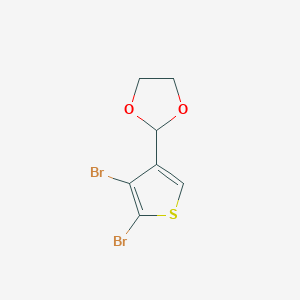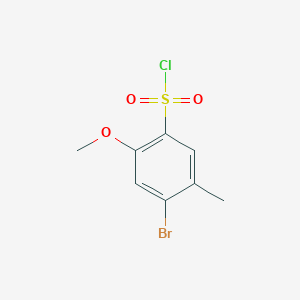
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8BrClO3S It is a derivative of benzene, featuring bromine, methoxy, methyl, and sulfonyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride typically involves the sulfonylation of 4-Bromo-2-methoxy-5-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylbenzene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-Bromo-2-methoxy-5-methylbenzene.
Sulfonylation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Pd/C and H2 gas under mild pressure.
Oxidation: KMnO4 in an acidic medium.
Major Products Formed:
Sulfonamides: Formed from nucleophilic substitution reactions.
Debrominated Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanocomposites, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are crucial in medicinal chemistry for the development of bioactive molecules. The bromine atom can also participate in various reactions, further expanding the compound’s utility in synthetic chemistry.
Comparaison Avec Des Composés Similaires
4-Bromo-2-methoxy-1-methylbenzene: Shares the bromine and methoxy groups but lacks the sulfonyl chloride group.
2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile: Contains similar functional groups but differs in the presence of an acetonitrile group.
Uniqueness: 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications. This functional group allows for the formation of sulfonamide bonds, making the compound valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Propriétés
Formule moléculaire |
C8H8BrClO3S |
|---|---|
Poids moléculaire |
299.57 g/mol |
Nom IUPAC |
4-bromo-2-methoxy-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3 |
Clé InChI |
WFMITGUMKPKFSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


